molecular formula C13H9NO5 B1237056 (3,4-Dihydroxy-5-nitrophenyl)phenylmethanone CAS No. 125628-96-8

(3,4-Dihydroxy-5-nitrophenyl)phenylmethanone

Cat. No.: B1237056
CAS No.: 125628-96-8
M. Wt: 259.21 g/mol
InChI Key: MCOIDMKILOXTJS-UHFFFAOYSA-N
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Description

(3,4-Dihydroxy-5-nitrophenyl)phenylmethanone is an organic compound belonging to the class of benzophenones. These compounds are characterized by a ketone group attached to two phenyl groups. The compound’s chemical formula is C13H9NO5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydroxy-5-nitrophenyl)phenylmethanone typically involves the nitration of (3,4-dihydroxyphenyl)phenylmethanone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration reactions followed by purification processes such as recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydroxy-5-nitrophenyl)phenylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

(3,4-Dihydroxy-5-nitrophenyl)phenylmethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-Dihydroxy-5-nitrophenyl)phenylmethanone involves its interaction with various molecular targets. The compound’s hydroxyl and nitro groups play a crucial role in its reactivity. For instance, the hydroxyl groups can form hydrogen bonds with biological molecules, while the nitro group can undergo reduction to form reactive intermediates .

Comparison with Similar Compounds

Properties

CAS No.

125628-96-8

Molecular Formula

C13H9NO5

Molecular Weight

259.21 g/mol

IUPAC Name

(3,4-dihydroxy-5-nitrophenyl)-phenylmethanone

InChI

InChI=1S/C13H9NO5/c15-11-7-9(6-10(13(11)17)14(18)19)12(16)8-4-2-1-3-5-8/h1-7,15,17H

InChI Key

MCOIDMKILOXTJS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-]

Key on ui other cas no.

125628-96-8

Synonyms

3,4-dihydroxy-5-nitrobenzophenone
BIA 3-228
BIA-3-228

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.5 g of 3,4-dimethoxy-5-nitrobenzophenone is stirred at 110° for 30 hours in a mixture of 4 ml of acetic acid and 4 ml of 48 percent aqueous hydrobromic acid. The reaction mixture is subsequently evaporated to dryness. The residue is taken up in methylene chloride. It is washed with water, dried over sodium sulfate and evaporated. After recrystallization from methylene chloride/hexane there is obtained 3,4-dihydroxy-5-nitrobenzophenone of m.p. 132°.
Name
3,4-dimethoxy-5-nitrobenzophenone
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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